4-Chloro-2-(pentan-3-yloxy)pyridine
Description
4-Chloro-2-(pentan-3-yloxy)pyridine (CAS: 1346706-97-5) is a pyridine derivative featuring a chlorine substituent at the 4-position and a branched pentan-3-yloxy group at the 2-position. This compound is classified as a specialty chemical, historically offered by CymitQuimica as a building block for organic synthesis . The branched alkoxy chain and chloro substituent impart distinct physicochemical properties, making it a candidate for comparative studies with analogous pyridine derivatives.
Properties
IUPAC Name |
4-chloro-2-pentan-3-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-9(4-2)13-10-7-8(11)5-6-12-10/h5-7,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWHRFLSOXRCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=NC=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744891 | |
| Record name | 4-Chloro-2-[(pentan-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346706-97-5 | |
| Record name | Pyridine, 4-chloro-2-(1-ethylpropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346706-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-[(pentan-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pentan-3-yloxy)pyridine typically involves the reaction of 4-chloropyridine with 3-pentanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pentan-3-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-Chloro-2-(pentan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pentan-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural analogs and their differentiating features include:
| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Chloro-2-(pentan-3-yloxy)pyridine | Cl (4), pentan-3-yloxy (2) | Branched alkoxy, chloro | ~215.7 (estimated) |
| 4-Chloro-2-methoxypyridine | Cl (4), methoxy (2) | Linear alkoxy, chloro | 157.6 |
| 2-Chloro-4-iodo-3-methylpyridine | Cl (2), I (4), CH₃ (3) | Halogens, methyl | 268.5 |
| 4-Chloro-2-(phenyloxy)pyridine | Cl (4), phenoxy (2) | Aromatic ether, chloro | 205.7 |
| 4-Chloro-1-(β-D-ribofuranosyl)-v-triazolo[4,5-c]pyridine | Cl (4), ribofuranosyl (1) | Nucleoside, fused triazole ring | ~349.3 |
Key Observations :
- The branched pentan-3-yloxy group in the target compound introduces steric bulk compared to linear alkoxy (e.g., methoxy) or aromatic ethers (e.g., phenoxy) .
- Halogen positioning : Chlorine at the 4-position (meta to the alkoxy group) contrasts with 2-chloro analogs (e.g., 2-Chloro-4-iodo-3-methylpyridine), altering electronic effects on the pyridine ring .
Physicochemical Properties
Lipophilicity (logP)
Lipophilicity, a critical parameter for drug-like molecules, is influenced by substituent polarity:
- This compound : Estimated logP ~2.5–3.0 (branched alkoxy increases hydrophobicity vs. methoxy).
- 4-Chloro-2-methoxypyridine : logP ~1.8 (shorter alkoxy chain reduces lipophilicity) .
- 4-Chloro-2-(phenyloxy)pyridine : logP ~2.7 (aromatic ether enhances π-π interactions but maintains moderate lipophilicity) .
Solubility
- The branched alkoxy group in the target compound likely reduces aqueous solubility compared to polar analogs like carbamates or nucleosides (e.g., triazolopyridine derivatives in ) .
Biological Activity
4-Chloro-2-(pentan-3-yloxy)pyridine is a heterocyclic compound with potential biological significance. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14ClN
- Molecular Weight : 185.68 g/mol
- CAS Number : 1346706-97-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has demonstrated significant activity against various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Studies
Table 1 summarizes the MIC values for this compound against several pathogens:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 | |
| Bacillus subtilis | 18 |
These results indicate that the compound exhibits stronger antimicrobial activity compared to standard antibiotics such as norfloxacin and fluconazole.
The mechanism through which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Membrane Disruption : The lipophilic nature of the pentan-3-yloxy group enhances membrane permeability, allowing the compound to disrupt cellular integrity.
- Halogen Bonding : The chlorine atom can participate in halogen bonding, potentially increasing binding affinity to target proteins or nucleic acids.
Study on Antimicrobial Efficacy
A study conducted by Eldeab et al. investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Staphylococcus aureus and Escherichia coli. The authors suggested that the structural features of the compound contribute significantly to its bioactivity .
Research on Fungal Inhibition
In another study focusing on antifungal properties, researchers evaluated the effectiveness of this compound against Candida albicans. The results indicated that the compound inhibited fungal growth effectively at concentrations lower than those required for standard antifungal agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
